molecular formula C8H10N4O B13323436 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B13323436
M. Wt: 178.19 g/mol
InChI Key: HIGIRXSGEOZHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound is known for its biological activity and has been studied for its potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is a versatile scaffold in drug discovery.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . By inhibiting PI3K, this compound can interfere with the signaling pathways that promote cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown promising results as an inhibitor of multiple enzymes and receptors, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(dimethylamino)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C8H10N4O/c1-11(2)8-9-7(13)6-4-3-5-12(6)10-8/h3-5H,1-2H3,(H,9,10,13)

InChI Key

HIGIRXSGEOZHRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN2C=CC=C2C(=O)N1

Origin of Product

United States

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